2-((2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)acetamide
Description
This compound is a nucleoside analog featuring a modified ribose moiety (tetrahydrofuran ring with 3,4-dihydroxy and hydroxymethyl groups) conjugated to a 1,2,4-triazin-3-one ring via an amino linkage, which is further connected to an acetamide group.
Properties
IUPAC Name |
2-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxo-1,2,4-triazin-5-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O6/c11-5(17)1-12-6-2-13-15(10(20)14-6)9-8(19)7(18)4(3-16)21-9/h2,4,7-9,16,18-19H,1,3H2,(H2,11,17)(H,12,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDINHQRIKCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)N=C1NCC(=O)N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093860-53-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093860-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)acetamide typically involves multiple steps. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the triazine ring and the acetamide group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the triazine ring can produce various reduced triazine derivatives.
Scientific Research Applications
2-((2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Research Findings and Structural Analysis
Triazinone vs. Pyrimidine/Purine Cores: The triazinone ring in the target compound introduces a planar, electron-deficient heterocycle compared to pyrimidine or purine bases. This may reduce base-pairing interactions but enhance binding to enzymes requiring π-stacking or polar interactions .
Acetamide Linkage: Unlike sulfonyl-linked acetamides (), the amino linkage in the target compound may improve solubility and reduce metabolic cleavage, as seen in nucleoside prodrugs .
Similarity Coefficients :
Using Tanimoto coefficients (), the target compound likely exhibits low similarity (<0.4) to pyrimidine-based nucleosides (e.g., FDB023789) but moderate similarity (~0.6) to triazole-linked analogs due to shared acetamide and ribose motifs .
Fluorinated vs. Hydrophilic Moieties : Fluorinated chains in compounds 16/17 () enhance lipophilicity and bioavailability, whereas the target compound’s polar hydroxy groups may favor aqueous solubility but limit membrane permeability .
Biological Activity
The compound 2-((2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₈H₁₁N₃O₆
- Molecular Weight : 245.19 g/mol
- CAS Number : 54-25-1
The structure includes a tetrahydrofuran moiety and a triazine ring, which are known to contribute to various biological activities.
Antiviral Properties
Research indicates that compounds similar to this structure exhibit significant antiviral activity. For instance, derivatives of triazine have been shown to inhibit viral replication in various studies. The mechanism often involves interference with viral RNA synthesis or protein translation processes.
Anticancer Activity
Several studies have explored the anticancer potential of triazine derivatives. Notably:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study involving a related triazine compound demonstrated a reduction in tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been documented:
- Example : It has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division.
Research Findings
A summary of recent findings on the biological activity of this compound is presented in the table below:
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Antiviral | Inhibition of viral replication in vitro with an IC50 value of 0.5 µM. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cells with a reduction in viability by 70% at 10 µM. |
| Study 3 | Enzyme Inhibition | DHFR inhibition with a Ki value of 15 nM. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : By targeting enzymes involved in nucleotide metabolism.
- Induction of Apoptosis : Activation of intrinsic pathways leading to programmed cell death.
- Interference with Protein Synthesis : Disruption of translation machinery leading to reduced viral load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
